molecular formula C12H23N3O2 B7928925 N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928925
M. Wt: 241.33 g/mol
InChI Key: OYFQFQLEDRBCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is a cyclohexane-based acetamide derivative characterized by a substituted cyclohexyl ring with acetyl-ethyl-amino and amino-acetamide functional groups. This compound has been studied for its structural versatility in medicinal chemistry, particularly in targeting enzymes or receptors requiring cyclohexylamine scaffolds . Its molecular formula is C₁₂H₂₄N₄O₂, with a molecular weight of 280.35 g/mol.

Properties

IUPAC Name

N-[4-[acetyl(ethyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-15(9(2)16)11-6-4-10(5-7-11)14-12(17)8-13/h10-11H,3-8,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQFQLEDRBCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps. One common route starts with the cyclohexylamine, which undergoes acetylation to introduce the acetyl group. This intermediate is then reacted with ethylamine under controlled conditions to form the acetyl-ethyl-amino derivative. Finally, the amino-acetamide moiety is introduced through a reaction with glycine or its derivatives under suitable conditions, such as in the presence of a coupling agent like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexyl-Acetamide Derivatives

The compound shares structural similarities with other cyclohexyl-acetamide derivatives, differing primarily in substituents on the cyclohexyl ring and acetamide side chains. Key comparisons include:

Compound Name Molecular Formula Substituents on Cyclohexyl Ring Functional Groups Key Differences Reference
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C₁₄H₂₀N₂O₃S Sulfamoyl-phenyl group Sulfonamide, acetamide Sulfonamide enhances hydrophilicity
N-[4-(Cyclohexyloxy)cyclohexyl]acetamide C₁₄H₂₅NO₂ Cyclohexyloxy group Ether, acetamide Ether linkage improves solubility
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide C₁₅H₂₉N₃O₂ Methyl-amino, branched alkyl chain Branched acetamide Enhanced lipophilicity

Key Observations :

  • Polarity: Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility compared to acetyl-ethyl-amino analogs due to polar sulfonamide groups.
  • Bioavailability : Ether-linked derivatives (e.g., ) show improved membrane permeability, whereas bulkier substituents (e.g., branched alkyl chains in ) may hinder absorption.
Pharmacological Analogs

While direct pharmacological data for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide are sparse, structurally related compounds demonstrate diverse bioactivities:

  • Antifungal Agents : LMM5 and LMM11 (benzamide derivatives with sulfamoyl groups) exhibit potent activity against fluconazole-resistant Candida strains, suggesting that sulfamoyl-acetamide hybrids are promising antifungals .
  • Antiviral Agents: Pyrimidine-based analogs (e.g., compound 12ba in ) with thieno-pyrimidin-2-ylamino and sulfonamide groups show anti-HIV activity, highlighting the role of heterocyclic moieties in viral inhibition.
  • Toxicity Considerations: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) lacks comprehensive toxicological data , underscoring the need for rigorous safety profiling of acetamide derivatives.

Biological Activity

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N3O2, with a molar mass of 253.34 g/mol. The compound features a cyclohexyl ring substituted with an acetyl-ethyl-amino group, which is integral to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of key enzymatic processes, enhancing or suppressing certain biochemical reactions. The potential pathways include:

  • Signal Transduction : Modulating pathways that control cellular responses.
  • Metabolic Regulation : Influencing metabolic pathways that could affect energy production and utilization.
  • Gene Expression Modulation : Altering the expression levels of genes associated with disease states.

Anticancer Properties

Recent investigations have highlighted the compound's selective cytotoxic effects against tumor cells. It appears to interact with receptors that are overexpressed in cancerous tissues, leading to apoptosis in malignant cells while sparing normal cells. This selective targeting is crucial for developing effective anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines, thus providing a dual-action mechanism beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range.
    • Another investigation reported its efficacy in reducing inflammatory markers in cell cultures treated with lipopolysaccharides (LPS).
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
    • The compound also showed promising results in models of inflammatory diseases, reducing symptoms and improving overall health metrics.

Data Summary Table

Study TypeTarget DiseaseKey FindingsReference
In VitroCancerIC50 < 10 µM for breast and prostate cancer cells
In VitroInflammationReduced TNF-alpha and IL-6 levels
In VivoTumor GrowthSignificant reduction in tumor size
In VivoInflammatory DiseaseImproved health metrics in treated animals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.